![molecular formula C9H19ClO B14704501 3-[(1-Chloropropan-2-YL)oxy]hexane CAS No. 20614-15-7](/img/structure/B14704501.png)
3-[(1-Chloropropan-2-YL)oxy]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Chloropropan-2-YL)oxy]hexane is an organic compound with the molecular formula C9H19ClO It consists of a hexane backbone with a 1-chloropropan-2-yl group attached via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Chloropropan-2-YL)oxy]hexane typically involves the reaction of 1-chloropropan-2-ol with hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of hexanol reacts with the chlorinated carbon of 1-chloropropan-2-ol, resulting in the formation of the desired ether compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. This method allows for efficient production with high yields and minimal by-products.
化学反応の分析
Types of Reactions
3-[(1-Chloropropan-2-YL)oxy]hexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorinated carbon to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 3-[(1-Hydroxypropan-2-YL)oxy]hexane, 3-[(1-Aminopropan-2-YL)oxy]hexane, and 3-[(1-Thiopropan-2-YL)oxy]hexane.
Oxidation: Products include 3-[(1-Oxopropan-2-YL)oxy]hexane.
Reduction: Products include 3-[(1-Methylpropan-2-YL)oxy]hexane.
科学的研究の応用
3-[(1-Chloropropan-2-YL)oxy]hexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(1-Chloropropan-2-YL)oxy]hexane involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a versatile intermediate.
類似化合物との比較
Similar Compounds
- 3-[(1-Bromopropan-2-YL)oxy]hexane
- 3-[(1-Iodopropan-2-YL)oxy]hexane
- 3-[(1-Fluoropropan-2-YL)oxy]hexane
Uniqueness
Compared to its analogs, 3-[(1-Chloropropan-2-YL)oxy]hexane offers a balance of reactivity and stability. The chlorine atom provides moderate reactivity, making it suitable for a wide range of chemical reactions without being overly reactive or unstable. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
20614-15-7 |
|---|---|
分子式 |
C9H19ClO |
分子量 |
178.70 g/mol |
IUPAC名 |
3-(1-chloropropan-2-yloxy)hexane |
InChI |
InChI=1S/C9H19ClO/c1-4-6-9(5-2)11-8(3)7-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
GPIMWLMTDYYDRA-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)OC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


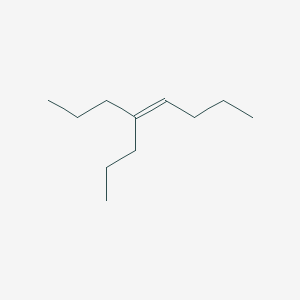
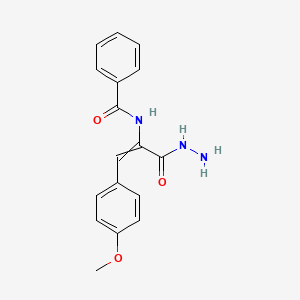
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
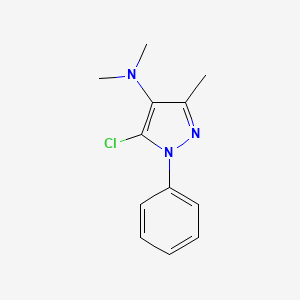

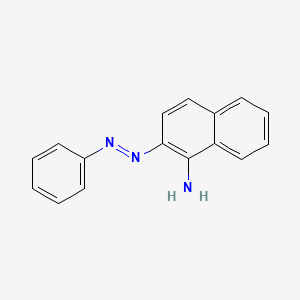
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
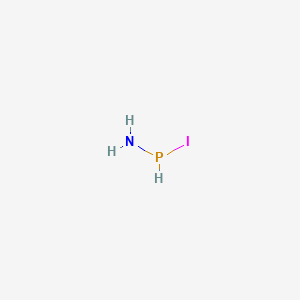
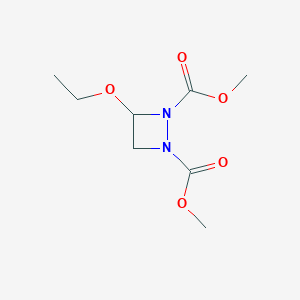
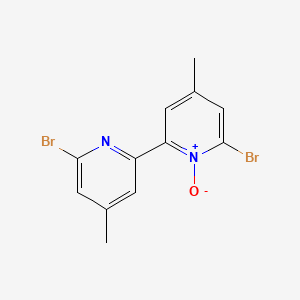
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
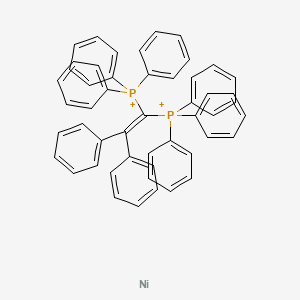
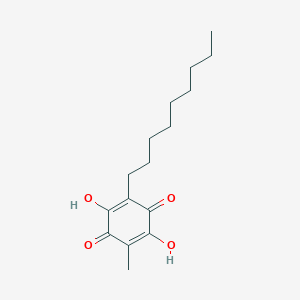
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
